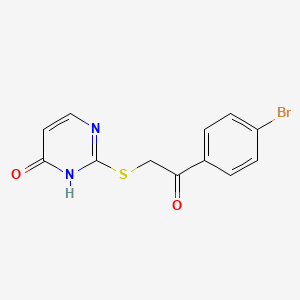
1-(4-Bromophenyl)-2-((4-hydroxypyrimidin-2-yl)thio)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Bromophenyl)-2-((4-hydroxypyrimidin-2-yl)thio)ethanone, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme that plays a crucial role in cancer metabolism. BPTES has gained significant attention in the scientific community due to its potential as a therapeutic agent for cancer treatment.
作用机制
Glutaminase is an enzyme that catalyzes the conversion of glutamine to glutamate, which is a crucial step in cancer metabolism. 1-(4-Bromophenyl)-2-((4-hydroxypyrimidin-2-yl)thio)ethanone specifically targets glutaminase by binding to its active site and inhibiting its activity, leading to a decrease in glutamine consumption and an increase in ROS production. This, in turn, leads to the inhibition of cancer cell proliferation and induces cell death.
Biochemical and Physiological Effects:
1-(4-Bromophenyl)-2-((4-hydroxypyrimidin-2-yl)thio)ethanone has been shown to selectively inhibit glutaminase activity in cancer cells, leading to a decrease in glutamine consumption and an increase in ROS production. This, in turn, leads to the inhibition of cancer cell proliferation and induces cell death. 1-(4-Bromophenyl)-2-((4-hydroxypyrimidin-2-yl)thio)ethanone has also been shown to sensitize cancer cells to chemotherapy and radiotherapy.
实验室实验的优点和局限性
One of the advantages of using 1-(4-Bromophenyl)-2-((4-hydroxypyrimidin-2-yl)thio)ethanone in lab experiments is its specificity towards glutaminase, which makes it a valuable tool for studying cancer metabolism. However, 1-(4-Bromophenyl)-2-((4-hydroxypyrimidin-2-yl)thio)ethanone has some limitations, such as its poor solubility in water and its instability in aqueous solutions. These limitations can be overcome by using appropriate solvents and storage conditions.
未来方向
There are several future directions for 1-(4-Bromophenyl)-2-((4-hydroxypyrimidin-2-yl)thio)ethanone research. One possible direction is to explore the use of 1-(4-Bromophenyl)-2-((4-hydroxypyrimidin-2-yl)thio)ethanone in combination with other cancer therapies, such as chemotherapy and radiotherapy. Another direction is to investigate the potential of 1-(4-Bromophenyl)-2-((4-hydroxypyrimidin-2-yl)thio)ethanone as a therapeutic agent for other diseases, such as neurodegenerative disorders. Additionally, further studies are needed to optimize the synthesis of 1-(4-Bromophenyl)-2-((4-hydroxypyrimidin-2-yl)thio)ethanone and improve its stability and solubility in aqueous solutions.
Conclusion:
In conclusion, 1-(4-Bromophenyl)-2-((4-hydroxypyrimidin-2-yl)thio)ethanone is a small molecule inhibitor that selectively targets glutaminase, an enzyme that plays a crucial role in cancer metabolism. 1-(4-Bromophenyl)-2-((4-hydroxypyrimidin-2-yl)thio)ethanone has shown promising results in cancer cell lines, and it has the potential to be used as a therapeutic agent for cancer treatment. 1-(4-Bromophenyl)-2-((4-hydroxypyrimidin-2-yl)thio)ethanone has some advantages and limitations for lab experiments, and there are several future directions for its research.
合成方法
The synthesis of 1-(4-Bromophenyl)-2-((4-hydroxypyrimidin-2-yl)thio)ethanone involves the reaction of 4-bromobenzaldehyde with 4-hydroxypyrimidine-2-thiol in the presence of potassium carbonate and acetonitrile. The resulting product is then reacted with ethyl chloroacetate to yield 1-(4-Bromophenyl)-2-((4-hydroxypyrimidin-2-yl)thio)ethanone. The synthesis of 1-(4-Bromophenyl)-2-((4-hydroxypyrimidin-2-yl)thio)ethanone has been described in detail in a research article by Gross et al. (2014).
科学研究应用
1-(4-Bromophenyl)-2-((4-hydroxypyrimidin-2-yl)thio)ethanone has been extensively studied in various cancer cell lines, and it has been shown to selectively inhibit glutaminase activity, leading to a decrease in glutamine consumption and an increase in reactive oxygen species (ROS) production. This, in turn, leads to the inhibition of cancer cell proliferation and induces cell death. 1-(4-Bromophenyl)-2-((4-hydroxypyrimidin-2-yl)thio)ethanone has also been shown to sensitize cancer cells to chemotherapy and radiotherapy.
属性
IUPAC Name |
2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O2S/c13-9-3-1-8(2-4-9)10(16)7-18-12-14-6-5-11(17)15-12/h1-6H,7H2,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIUUNUMHIOQFCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CSC2=NC=CC(=O)N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-2-((4-hydroxypyrimidin-2-yl)thio)ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(phenylthio)propanamide](/img/structure/B2788190.png)
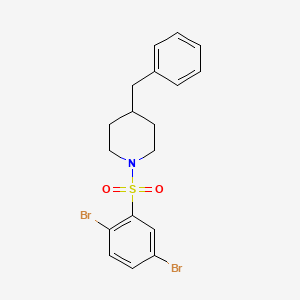
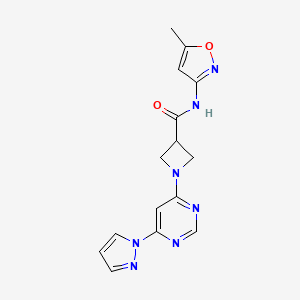

![2,2-Difluoro-3-methoxycarbonylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2788197.png)
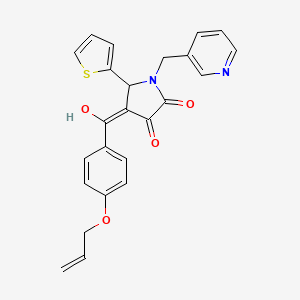

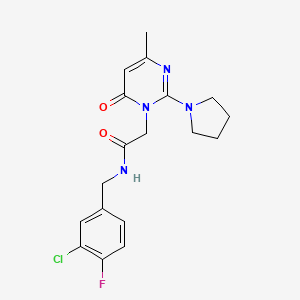

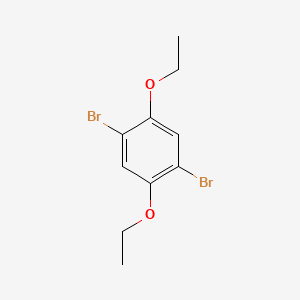
![6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2788207.png)
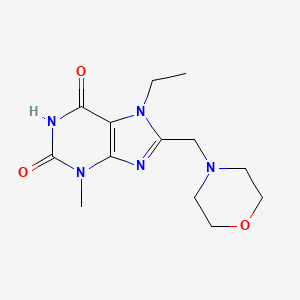
![N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)thiophene-2-carboxamide](/img/structure/B2788210.png)
